molecular formula C9H11N5OS2 B2813500 N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 1281063-47-5

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2813500
CAS No.: 1281063-47-5
M. Wt: 269.34
InChI Key: HXFMFDSQUZAEOI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound featuring a thiadiazole ring, a cyclopropylamino group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiadiazole ring.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl chloride or a similar reagent.

    Final Coupling: The final step involves coupling the intermediate with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It could also be explored for use in agricultural chemistry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiadiazole ring and the cyanomethyl group are likely involved in key interactions with the molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
  • N-(cyanomethyl)-2-{[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
  • N-(cyanomethyl)-2-{[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Uniqueness

Compared to its analogs, N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the cyclopropylamino group. This group can impart different steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity. The cyclopropyl ring is known for its rigidity and strain, which can influence the compound’s interaction with biological targets and its overall stability.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMFDSQUZAEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(S2)SCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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